REACTION_CXSMILES
|
[N+:1]([CH2:4][CH2:5][C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O)([O-:3])=[O:2]>C(O)(C(F)(F)F)=O.[SiH](CC)(CC)CC>[N+:1]([CH2:4][CH2:5][CH2:6][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
[SiH](CC)(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
This mixture was stirred at room temperature under TLC and GC control
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After reaction completion
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure and residue
|
Type
|
DISTILLATION
|
Details
|
was distilled in vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CCCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |